![molecular formula C21H20ClNO5S2 B3005357 Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946384-84-5](/img/structure/B3005357.png)
Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This particular compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a sulfamoyl group, a carboxylate ester, and aromatic rings with chloro and methoxy substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
-
Step 1: Synthesis of Intermediate Compounds
- The initial step involves the preparation of intermediate compounds, such as 5-chloro-2-methoxyphenylboronic acid and 4-(4-methylphenyl)thiophene-2-carboxylic acid.
- These intermediates are synthesized through standard organic reactions, including halogenation, esterification, and sulfonation.
-
Step 2: Suzuki–Miyaura Coupling Reaction
- The key step involves the coupling of the intermediate compounds using a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
- The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
-
Step 3: Purification and Isolation
- The final product is purified using techniques such as column chromatography and recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
化学反应分析
Types of Reactions
Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups, such as carboxylates, into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Toluene, ethanol, dichloromethane
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing anti-inflammatory and anticancer agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and exploring new synthetic methodologies.
作用机制
The mechanism of action of Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring and aromatic substituents may enhance the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
Similar Compounds
Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate: This compound shares a similar thiophene core and sulfamoyl group but differs in the ester and aromatic substituents.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar sulfamoyl and chloro-methoxy aromatic structure but lacks the thiophene ring.
Uniqueness
Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its combination of functional groups and the presence of the thiophene ring, which imparts distinct electronic and steric properties
属性
IUPAC Name |
ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S2/c1-4-28-21(24)19-20(16(12-29-19)14-7-5-13(2)6-8-14)30(25,26)23-17-11-15(22)9-10-18(17)27-3/h5-12,23H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYFGZAHLNPYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
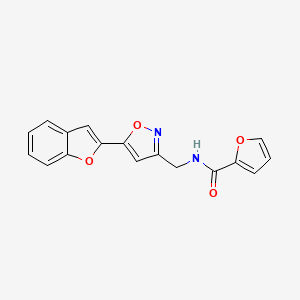
![N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide](/img/structure/B3005280.png)
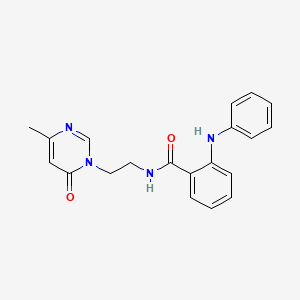

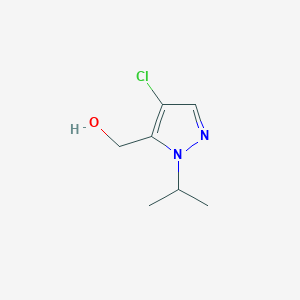
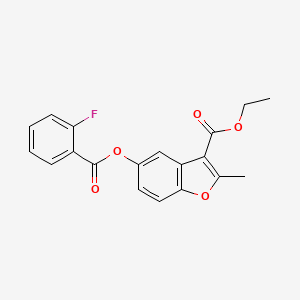
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3005287.png)
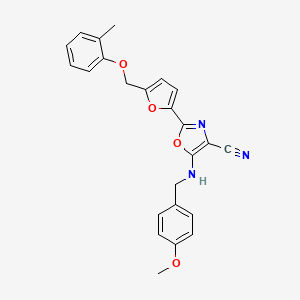
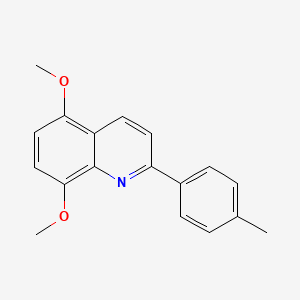
![7-HYDRAZINYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-4-AMINE](/img/structure/B3005293.png)
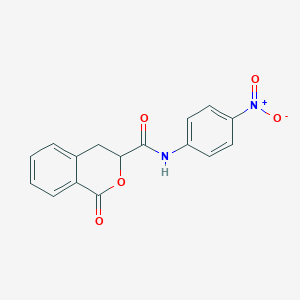
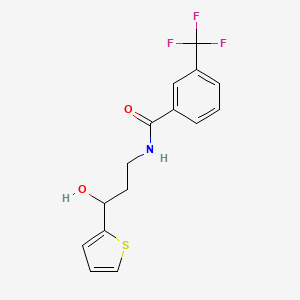
![N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B3005296.png)

